molecular formula C20H28O4Se B11948563 4,4,4',4',6,6,6',6'-octamethylspiro[5H-1,3-benzoxaselenole-2,3'-cyclohexane]-1',2',7-trione CAS No. 69507-81-9

4,4,4',4',6,6,6',6'-octamethylspiro[5H-1,3-benzoxaselenole-2,3'-cyclohexane]-1',2',7-trione

Cat. No.: B11948563
CAS No.: 69507-81-9
M. Wt: 411.4 g/mol
InChI Key: QPIARMSQQYUZDN-UHFFFAOYSA-N
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Description

OCTAMETHYL-TETRAHYDROSPIRO(1,3-BENZOXASELENOLE-2,1’-CYCLOHEXANE)-2’,3’,7-TRIONE is a complex organic compound that features a unique spiro structure incorporating selenium

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OCTAMETHYL-TETRAHYDROSPIRO(1,3-BENZOXASELENOLE-2,1’-CYCLOHEXANE)-2’,3’,7-TRIONE likely involves multiple steps, starting from simpler organic molecules. Typical synthetic routes might include:

  • Formation of the benzoxaselenole core through a cyclization reaction.
  • Introduction of the spiro-cyclohexane ring via a spiro-annulation reaction.
  • Functionalization to introduce the octamethyl groups and the trione functionality.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalytic processes, continuous flow reactors, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

OCTAMETHYL-TETRAHYDROSPIRO(1,3-BENZOXASELENOLE-2,1’-CYCLOHEXANE)-2’,3’,7-TRIONE can undergo various chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction reactions might target the trione functionality, converting it to diols or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoxaselenole core.

Common Reagents and Conditions

Common reagents for these reactions might include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, organometallic reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield selenoxides, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying selenium-containing enzymes or as a probe for biological systems.

    Medicine: Possible applications in drug development, particularly for diseases where selenium compounds have shown efficacy.

    Industry: Use in materials science for developing new materials with unique properties.

Mechanism of Action

The mechanism of action for OCTAMETHYL-TETRAHYDROSPIRO(1,3-BENZOXASELENOLE-2,1’-CYCLOHEXANE)-2’,3’,7-TRIONE would depend on its specific application. In biological systems, it might interact with proteins or enzymes, affecting their function. The selenium atom could play a crucial role in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydroselenofuran derivatives: Similar in containing selenium and having a tetrahydro structure.

    Spiro compounds: Other spiro compounds with different heteroatoms (e.g., oxygen, sulfur) instead of selenium.

    Trione-containing compounds: Compounds with trione functionality but different core structures.

Uniqueness

The uniqueness of OCTAMETHYL-TETRAHYDROSPIRO(1,3-BENZOXASELENOLE-2,1’-CYCLOHEXANE)-2’,3’,7-TRIONE lies in its combination of a spiro structure, selenium atom, and trione functionality, which might confer unique chemical and biological properties.

Properties

CAS No.

69507-81-9

Molecular Formula

C20H28O4Se

Molecular Weight

411.4 g/mol

IUPAC Name

4,4,4',4',6,6,6',6'-octamethylspiro[5H-1,3-benzoxaselenole-2,3'-cyclohexane]-1',2',7-trione

InChI

InChI=1S/C20H28O4Se/c1-16(2)9-18(5,6)15-11(12(16)21)24-20(25-15)14(23)13(22)17(3,4)10-19(20,7)8/h9-10H2,1-8H3

InChI Key

QPIARMSQQYUZDN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(=O)C2=C1[Se]C3(O2)C(=O)C(=O)C(CC3(C)C)(C)C)(C)C)C

Origin of Product

United States

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